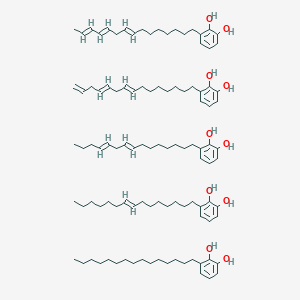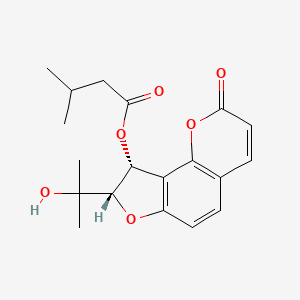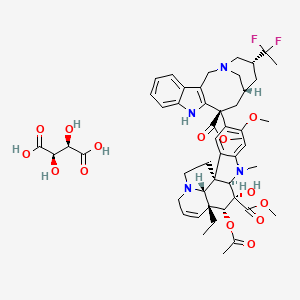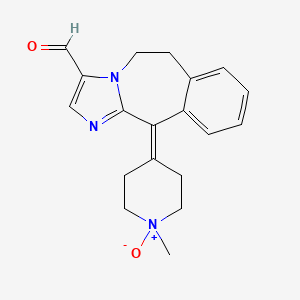
(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes.
Applications De Recherche Scientifique
Antidiabetic Drug Development
Linagliptin, a xanthine derivative, is a highly potent, selective, long-acting and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes . During the process development of linagliptin, five new process-related impurities were detected by high performance liquid chromatography (HPLC) .
Quality Control in Pharmaceutical Manufacturing
The identification of these impurities should be useful for quality control and the validation of the analytical method in the manufacture of linagliptin . Impurities in Active Pharmaceutical Ingredients can stem from multiple sources, including starting materials, intermediates, reagents, solvents, and even degradation products resulting from exposure to environmental factors such as heat, light, or moisture .
Drug Safety and Efficacy
Their presence can potentially compromise the therapeutic effect of the drug, introduce unexpected side effects, or even pose safety risks to patients . Therefore, understanding these impurities is crucial for ensuring the safety and efficacy of the drug.
Drug Degradation Study
This study aims to conduct the forced degradation of linagliptin and subsequently attempt to identify the resulting degradants . The degradation profile of linagliptin was investigated under various conditions, including acid hydrolysis, alkaline hydrolysis, oxidation, heat, and light exposure .
Mass Spectrometry Techniques
Identification and characterization of the degradation products were achieved using an ultra-performance liquid chromatography coupled with a single quadrupole detector mass spectrometer and also a liquid chromatography coupled with a high-resolution mass spectrometry .
Spectrophotometric and Chromatographic Methods
This review depicts the reported Spectrophotometric and Chromatographic methods; developed and validated for estimation of Linagliptin alone or on combination with Metformin or Empagliflozine .
Rapid RP-HPLC Method Development
A Rapid RP-HPLC Method development and Validation for the Analysis of Linagliptin in Bulk and Pharmaceutical Dosage Form .
Neuroprotective Properties
Linagliptin is a representative of dipeptidyl peptidase 4 (DPP-4) inhibitors which are registered and used effectively in a treatment of diabetes mellitus type 2. They increase the levels of active forms of endogenous incretins such as GLP-1 and GIP by inhibiting their enzymatic decomposition .
Mécanisme D'action
Target of Action
Linagliptin Impurity G, also known as Linagliptin S isomer, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) in the body . DPP-4 is an enzyme that degrades incretin hormones, such as Glucagon-like peptide-1 (GLP-1) and Gastric inhibitory polypeptide (GIP), which are hormones that stimulate insulin secretion .
Mode of Action
Linagliptin Impurity G acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting the activity of DPP-4, it increases the half-life of incretin hormones, leading to an increase in their concentration . This results in increased secretion of insulin by pancreatic β-cells and reduced secretion of glucagon by pancreatic α-cells .
Biochemical Pathways
The inhibition of DPP-4 by Linagliptin Impurity G affects several biochemical pathways. It increases the concentration of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion . This results in a decrease in hepatic glucose output . Additionally, Linagliptin Impurity G has been shown to decrease the concentration of proinflammatory factors such as TNF-α, IL-6 and increase the number of anti-inflammatory patrolling monocytes CX3CR1 bright .
Result of Action
The primary result of Linagliptin Impurity G’s action is the lowering of blood glucose levels . By increasing the concentration of incretin hormones, it promotes insulin secretion and inhibits glucagon secretion, leading to a decrease in hepatic glucose output . Additionally, it has been associated with a significant reduction in Aβ42 level, implying potential application in Alzheimer’s disease .
Action Environment
Environmental factors such as heat, light, or moisture can influence the action of Linagliptin Impurity G . These factors can lead to the degradation of the compound, potentially compromising its therapeutic effect, introducing unexpected side effects, or even posing safety risks to patients . Therefore, proper storage and handling of the compound are crucial to maintain its efficacy and stability.
Propriétés
IUPAC Name |
8-[(3S)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXREWYXXSTFRX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
668270-11-9 | |
| Record name | Linagliptin S isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINAGLIPTIN S ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U6HE75USV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















